molecular formula C14H13N3O2 B13898246 2-(3-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline

2-(3-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline

Cat. No.: B13898246
M. Wt: 255.27 g/mol
InChI Key: VGXARJKVNOAZFY-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline is a heterocyclic compound that features a quinazoline core with a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline typically involves the condensation of 3-nitrobenzaldehyde with 2-aminobenzylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired tetrahydroquinazoline product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form quinazoline derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Reduction: 2-(3-Aminophenyl)-1,2,3,4-tetrahydroquinazoline.

    Oxidation: Quinazoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, which can enhance the compound’s binding affinity to its targets. Additionally, the tetrahydroquinazoline core can interact with hydrophobic pockets within the target molecules, further stabilizing the binding interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline
  • 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline
  • 2-(3-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

2-(3-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its electronic properties and reactivity. This positioning can also affect the compound’s ability to interact with biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

2-(3-nitrophenyl)-1,2,3,4-tetrahydroquinazoline

InChI

InChI=1S/C14H13N3O2/c18-17(19)12-6-3-5-10(8-12)14-15-9-11-4-1-2-7-13(11)16-14/h1-8,14-16H,9H2

InChI Key

VGXARJKVNOAZFY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2NC(N1)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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